Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate
Description
Properties
CAS No. |
910654-45-4 |
|---|---|
Molecular Formula |
C12H13F3O2S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
ethyl 3-[4-(trifluoromethylsulfanyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
WKKZSSRKIYKWET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 4-(trifluoromethyl)thiophenol.
Alkylation: The thiophenol is alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate has been explored for its potential as an anticancer agent. The presence of the trifluoromethyl group is known to enhance biological activity and selectivity towards cancer cells. Research indicates that derivatives of this compound may exhibit anti-angiogenic properties, which can inhibit the growth of tumors by preventing the formation of new blood vessels.
Case Study: Anticancer Activity
A study evaluated the synthesis and biological activity of various derivatives of trifluoromethyl phenyl propanoates, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Agrochemicals
The compound's unique structure allows it to be investigated for use in agrochemical formulations. The trifluoromethyl group can confer desirable properties such as increased stability and efficacy against pests or diseases in crops.
Case Study: Insecticidal Properties
Research has indicated that similar compounds with trifluoromethyl substitutions exhibit insecticidal activity. This compound may be synthesized and tested for its effectiveness against specific agricultural pests, potentially leading to the development of new biopesticides .
Material Science
The compound's chemical structure may also lend itself to applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or durability.
Case Study: Polymer Development
Research into polymer composites incorporating trifluoromethyl-containing compounds has shown enhanced properties such as thermal stability and chemical resistance. This compound could serve as a monomer or additive in these formulations .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism by which Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Trifluoromethyl (–CF₃) vs. Trifluoromethylsulfanyl (–SCF₃)
- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 175278-02-1): This analogue replaces the –SCF₃ group with a –CF₃ substituent and introduces a ketone (oxo) at the β-position of the propanoate chain. The absence of sulfur reduces polarizability and may decrease metabolic stability compared to the –SCF₃ variant. Its molecular weight is 274.23 g/mol .
Trifluoromethoxy (–OCF₃) Substitution
- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate: The –OCF₃ group at the meta position introduces steric and electronic differences compared to the para-substituted –SCF₃ analogue. Meta substitution often reduces symmetry and alters intermolecular interactions .
Variations in the Propanoate Backbone
Ketone (Oxo) Functionalization
- Ethyl 3-oxo-3-(3,5-bis(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0): The bis-CF₃ substitution and β-ketone group increase electrophilicity, making this compound more reactive in nucleophilic additions. Molecular weight: 358.23 g/mol .
- Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate (CAS 528588-17-2): An ethynyl (–C≡CH) group at the para position introduces alkyne reactivity, enabling click chemistry applications. Molecular formula: C₁₃H₁₃FO₂ .
Heterocyclic and Piperazine Derivatives
- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) :
This compound (ESI-MS m/z: 548.2 [M+H]⁺) integrates a thiazole ring and piperazine moiety, broadening its utility as a kinase inhibitor precursor. Yield: 93.4% . - Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate: A pyridine-based derivative (MW: 440.44 g/mol) with cyano and methoxy groups, highlighting versatility in agrochemical design .
Structural and Functional Data Table
Research Implications
- Electronic Effects : The –SCF₃ group in the target compound likely enhances electron-withdrawing properties compared to –CF₃ or –OCF₃, affecting resonance stabilization and reactivity .
- Synthetic Yields : High yields (>90%) observed in piperazine-thiazole derivatives (e.g., 10d, 10e) suggest robust synthetic routes for structurally complex analogues .
- Biological Relevance : Sulfur-containing groups (–SCF₃, –S–) may improve metabolic stability and target binding in drug discovery, as seen in kinase inhibitors .
Biological Activity
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a sulfanyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Structure and Composition
- Molecular Formula : C12H13F3O2S
- Molecular Weight : 288.29 g/mol
- Functional Groups :
- Trifluoromethyl group (-CF3)
- Sulfanyl group (-S-)
- Ester group (-COO-)
The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, facilitating its ability to penetrate biological membranes. This property is crucial for its biological activity and therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group increases the compound's binding affinity to proteins, which can lead to enhanced pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 17.8 µM against HCT116 cells, indicating its effectiveness in inhibiting cell proliferation .
- Mechanism of Action : The anticancer effects are believed to be mediated through the down-regulation of critical genes involved in cancer progression, such as BRCA1 and TP53 .
Antioxidant Properties
This compound has also shown promising antioxidant activity. This property is crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess significant antibacterial activity, although detailed studies are required to quantify this effect .
Study on Anticancer Effects
A comprehensive study investigated the synthesis and evaluation of this compound alongside similar compounds. The results indicated that:
- The compound showed superior activity compared to standard chemotherapeutics in specific cancer cell lines.
- Molecular docking studies revealed strong interactions with target proteins involved in cancer cell signaling pathways .
Structure-Activity Relationship (SAR) Analysis
Research has focused on understanding how structural variations influence biological activity:
- Modifications to the sulfanyl and trifluoromethyl groups were found to significantly alter potency.
- Compounds with electron-withdrawing groups demonstrated enhanced anticancer activity due to increased lipophilicity and binding affinity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
